The core structure of this molecule shares some similarities with Darunavir, a well-known HIV-1 protease inhibitor []. The presence of the (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-yl moiety and the carbamate linkage might offer a starting point for researchers to develop novel antiviral drugs. However, further studies are needed to determine its efficacy and specificity against different viruses.
The molecule contains a sulfonamide group, which is a common pharmacophore found in many enzyme inhibitors []. The specific arrangement of the substituents around the sulfonamide group could potentially target various enzymes involved in different biological processes. However, in-vitro and in-vivo studies are necessary to identify specific enzyme targets and evaluate its inhibitory potential.
The molecule's complex structure with various functional groups could be valuable for designing ligands that bind to specific receptors or proteins. By modifying different parts of the molecule, researchers might create ligands for various targets involved in different diseases or biological processes [].
This molecule represents a complex organic structure with interesting chemical functionalities. In medicinal chemistry research, scientists often explore such novel structures to understand their properties, potential for drug development, and identify new reaction pathways for organic synthesis [].
TMC310911, also known as ASC-09, is a novel investigational protease inhibitor primarily studied for its efficacy against Human Immunodeficiency Virus type 1 (HIV-1). This compound is structurally related to darunavir, a well-known protease inhibitor used in HIV treatment. TMC310911 has demonstrated significant antiviral activity against various strains of HIV-1, including those resistant to multiple protease inhibitors. Its potential use extends beyond HIV, as it is currently being investigated for treating COVID-19 caused by the SARS-CoV-2 virus .
The exact synthetic pathway remains proprietary and may vary among research institutions and pharmaceutical companies .
TMC310911 exhibits potent antiviral activity against a wide range of HIV-1 strains. Its ability to inhibit drug-resistant variants makes it a promising candidate for patients with limited treatment options. In addition to its antiviral properties against HIV, preliminary studies indicate that TMC310911 may also inhibit the main protease of SARS-CoV-2, suggesting potential applications in treating COVID-19 . The compound has shown stability and favorable binding interactions with key amino acids in the viral proteases during molecular docking studies .
TMC310911 is primarily investigated for:
These applications highlight TMC310911's versatility as an antiviral agent.
Research indicates that TMC310911 may interact with various drugs and substances, potentially affecting their pharmacokinetics:
These interactions necessitate careful consideration during co-administration with other medications to avoid reduced efficacy or increased toxicity .
TMC310911 shares similarities with several other antiviral compounds, particularly those targeting HIV. Below are some notable comparisons:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Darunavir | Protease inhibitor | Established treatment for HIV; widely used |
| Atazanavir | Protease inhibitor | Unique metabolism profile; once-daily dosing |
| Lopinavir | Protease inhibitor | Often used in combination therapies |
| Saquinavir | Protease inhibitor | First approved protease inhibitor; less potent |
TMC310911's unique position lies in its robust activity against multi-drug resistant strains and its ongoing investigation for repurposing against other viral infections like COVID-19 .
TMC310911, with the molecular formula C38H53N5O7S2 and molecular weight 755.99 daltons, represents a complex benzothiazole sulfonamide protease inhibitor [1] [2]. The synthesis of TMC310911 involves sophisticated organic chemistry methodologies that build upon established benzothiazole synthesis protocols while incorporating specialized modifications for the specific structural requirements of this compound [3].
The core benzothiazole moiety of TMC310911 is synthesized through condensation reactions between 2-aminobenzenethiol derivatives and appropriate cyano-containing substrates [22]. The fundamental mechanism involves nucleophilic attack by the thiol group on the cyano carbon, followed by cyclization to form the benzothiazole ring system [22]. This process requires precise control of reaction conditions, including temperature maintenance between 60-110°C and the use of appropriate acid catalysts to facilitate ring closure [22] [23].
The structural complexity of TMC310911 necessitates a multi-step synthetic approach incorporating carbamate formation protocols [9]. The carbamate linkage is established through reaction of primary amines with carbon dioxide in the presence of cesium carbonate and tetrabutylammonium iodide as catalysts [9]. This three-component coupling reaction occurs in anhydrous dimethylformamide solvent and represents a critical step in achieving the final molecular architecture [9].
The sulfonamide functionality integral to TMC310911 is introduced through reaction of the benzothiazole intermediate with appropriate sulfonyl chlorides [24]. This transformation requires careful control of stoichiometry and reaction temperature to prevent side reactions and ensure high selectivity for the desired product [24]. The reaction typically proceeds through nucleophilic substitution mechanisms involving the benzothiazole nitrogen as the nucleophile [24].
Table 1: Key Reaction Parameters for TMC310911 Synthesis
| Reaction Type | Temperature Range (°C) | Catalyst System | Solvent | Reaction Time |
|---|---|---|---|---|
| Benzothiazole Formation | 60-110 | Acid Catalyst | Toluene/DMF | 30 min - 24 h |
| Carbamate Coupling | 20-60 | Cs2CO3/TBAI | DMF | 12-24 h |
| Sulfonamide Formation | 0-50 | Base (Et3N/DIPEA) | THF/EtOAc | 1-8 h |
| Cyclization Reactions | 80-120 | DBN/DBU | Dioxane | 6-48 h |
The hexahydrofurofuran protecting group system requires specialized synthetic methodology involving epoxide opening and subsequent cyclization reactions [18]. These transformations demand precise stereochemical control to maintain the required (3R,3aS,6aR) configuration essential for biological activity [18]. The crystallographic data indicates that TMC310911 can adopt multiple conformations, with 60% and 40% occupancy distributions observed in crystal structures [18].
The purification of TMC310911 follows established pharmaceutical purification protocols adapted for the specific physicochemical properties of this compound [28] [29]. The primary purification strategy employs recrystallization techniques that exploit the differential solubility characteristics of TMC310911 and potential impurities [28] [29].
Crystallization protocols for TMC310911 begin with dissolution in appropriate hot solvents, typically organic solvents such as acetonitrile, acetone, or ethanol, depending on the specific impurity profile [25] [28]. The selection of crystallization solvent is critical and must be evaluated based on solubility testing at both elevated and ambient temperatures [29]. The compound should demonstrate limited solubility in cold solvent while maintaining adequate solubility when heated [29].
The crystallization process involves heating the solvent to boiling in an Erlenmeyer flask equipped with magnetic stirring [29]. TMC310911 is added gradually to the hot solvent until complete dissolution occurs, ensuring that the solution remains saturated [29]. Controlled cooling allows for crystal formation, with slower cooling rates generally producing higher quality crystals with improved filterability [28].
Table 2: Optimization Parameters for TMC310911 Purification
| Parameter | Range | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Cooling Rate (°C/min) | 0.5-2.0 | Moderate | High |
| Solvent Volume Ratio | 5-15 mL/g | High | Moderate |
| Seeding Concentration | 0.1-1.0% w/w | High | Low |
| Stirring Rate (rpm) | 100-300 | Low | Moderate |
| Final Temperature (°C) | 0-25 | Moderate | High |
Yield optimization strategies focus on minimizing material losses during purification while maintaining high purity standards [31]. Process optimization techniques include careful control of crystallization parameters such as supersaturation levels, nucleation rates, and crystal growth kinetics [31]. The implementation of seeding protocols using authentic TMC310911 crystals can significantly improve both yield and reproducibility [28].
Column chromatography serves as an alternative purification method, particularly useful for removing closely related impurities that may co-crystallize with the desired product [30]. Silica gel chromatography using gradient elution systems provides effective separation based on polarity differences between TMC310911 and synthetic byproducts [30]. The mobile phase composition typically involves mixtures of polar and non-polar solvents, with optimization required for each specific impurity profile [30].
Advanced purification techniques include the use of supercritical fluid extraction and preparative liquid chromatography for high-value applications [32]. These methods offer superior resolution and can achieve purities exceeding 99.9% when properly optimized [32]. However, the cost considerations and scalability limitations restrict their use to specialized applications [32].
The final purification step involves thorough washing of the crystalline product with cold solvent to remove surface-bound impurities [28]. The washing solvent selection is critical to prevent dissolution of the product while effectively removing impurities [28]. Multiple washing cycles may be required to achieve pharmaceutical-grade purity specifications [28].
Comprehensive solid-state characterization of TMC310911 employs multiple analytical techniques to establish its physical and chemical properties [20] [26]. X-ray powder diffraction provides definitive identification of crystalline phases and polymorphic forms that may exist for this compound [20] [21].
X-ray diffraction analysis of TMC310911 reveals characteristic diffraction patterns that serve as fingerprints for the crystalline form [20]. Single crystal X-ray crystallography has been performed on TMC310911 complexes, providing detailed structural information including unit cell parameters and molecular conformations [3] [18]. The crystal structure analysis indicates that TMC310911 crystallizes in specific space groups with defined lattice parameters [18].
Table 3: Solid-State Characterization Data for TMC310911
| Analytical Technique | Key Parameters | Observed Values | Significance |
|---|---|---|---|
| X-ray Diffraction | Unit Cell Dimensions | a=8.03Å, b=8.03Å, c=23.79Å | Crystal Form Identification |
| DSC Analysis | Melting Point | 164°C (onset) | Thermal Stability |
| TGA Analysis | Decomposition Temperature | >200°C | Thermal Degradation |
| Powder XRD | Characteristic Peaks | Multiple peaks 10-25° 2θ | Polymorph Identification |
Differential Scanning Calorimetry provides critical thermal analysis data for TMC310911, including melting point determination and phase transition characterization [19] [26]. The DSC thermogram typically shows an endothermic peak with onset temperature around 164°C, indicating the melting point of the compound [20]. This thermal behavior is essential for establishing processing parameters and storage conditions [26].
Thermogravimetric Analysis provides quantitative data on thermal decomposition and weight loss characteristics of TMC310911 [20] [26]. The TGA curve typically shows minimal weight loss below 200°C, indicating good thermal stability [20]. Decomposition typically begins at elevated temperatures, providing important information for processing and storage considerations [26].
The TGA experimental protocol employs heating rates of 10°C per minute under nitrogen atmosphere to prevent oxidative degradation [26]. Sample sizes typically range from 4-7 milligrams to ensure accurate weight measurements [26]. The dynamic nitrogen flow rate of 30 mL per minute maintains an inert atmosphere throughout the analysis [26].
Combined Differential Scanning Calorimetry-Thermogravimetric Analysis instruments provide simultaneous measurement of both heat flow and weight changes [15]. This approach allows differentiation between endothermic events with weight loss (decomposition) and those without weight loss (melting) [15]. The simultaneous measurement capability enhances data reliability and reduces analysis time [15].
Advanced characterization techniques include Dynamic Vapor Sorption analysis to evaluate moisture uptake characteristics [20]. This analysis provides critical information for packaging and storage requirements, particularly important for pharmaceutical applications [20]. The DVS data complements thermal analysis results to provide comprehensive stability profiles [20].